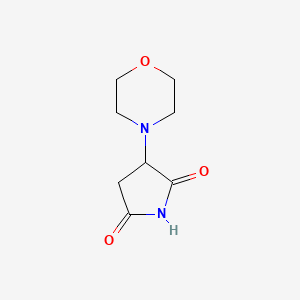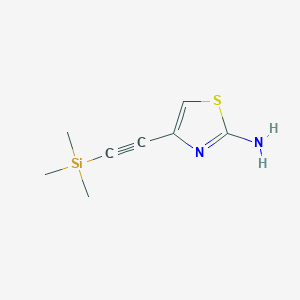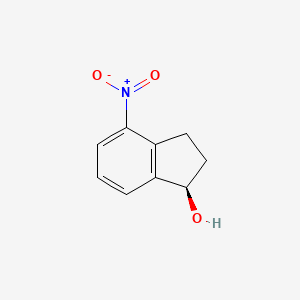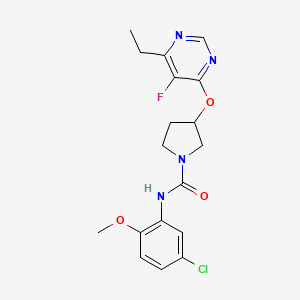
3-Morpholin-4-ylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholin-4-ylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H12N2O3 . It is a compound of interest in the field of medicinal chemistry due to its potential biological activities .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, such as 3-Morpholin-4-ylpyrrolidine-2,5-dione, often involves the reaction between maleic anhydride and aromatic amines . This results in the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be converted into the desired pyrrolidine-2,5-dione derivatives through reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-ylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research has explored the synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione, including 3-morpholin-4-ylpyrrolidine-2,5-dione and its analogs. These studies demonstrate significant potential in treating seizures, showing that certain compounds exhibit promising anticonvulsant activities in various models of epilepsy in mice. For instance, N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione was highlighted for its effectiveness across several seizure models, suggesting a mechanism of action related to the blockade of neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Synthesis of Spiroheterocycles
Another area of research involves the development of methods for the synthesis of spiroheterocycles. This includes reactions involving isatins, urea, and compounds like 1-morpholinobutane-1,3-dione. The process has been optimized to achieve higher yields in shorter times, introducing useful groups such as pyridyl and morpholinyl into the product structures. Such advancements are significant for creating compounds with potential applications in various fields, including medicinal chemistry (Gao et al., 2017).
Biodegradable Material Synthesis
The synthesis of morpholine-2,5-dione derivatives and their copolymers has been studied for the preparation of biodegradable materials. These derivatives serve as cyclic monomers for creating polymers with potential medical applications. The research summarizes different synthesis methods, the homopolymerization of these derivatives, and their copolymerization with other monomers to create materials suitable for drug delivery and gene carriers (Yu, 2015).
Antimicrobial Activity
Studies have also focused on the antimicrobial activities of morpholine-2,5-dione derivatives. For example, the synthesis and structure-activity relationship of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione have been explored, revealing its effectiveness against several bacterial strains, including Escherichia coli. These findings underscore the potential of morpholine-2,5-dione derivatives in developing new antimicrobial agents (Yancheva et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
3-Morpholin-4-ylpyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This inhibition results in a disruption of pH and fluid balance within the body, which can have therapeutic effects in certain disease states .
Biochemical Pathways
It is known that the compound’s interaction with carbonic anhydrase isoenzymes can disrupt several physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Morpholin-4-ylpyrrolidine-2,5-dione’s action are primarily related to its inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt pH and fluid balance, potentially leading to therapeutic effects in certain disease states .
Eigenschaften
IUPAC Name |
3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-7-5-6(8(12)9-7)10-1-3-13-4-2-10/h6H,1-5H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKOSYWGWXDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)



![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)